(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c21-14-6-8-17-18(12-14)27-20(23-17)24(13-15-4-1-2-10-22-15)19(25)9-7-16-5-3-11-26-16/h1-12H,13H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWRZJVVSHHDY-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and 2-fluorobenzoic acid, the benzothiazole ring is formed through a cyclization reaction under acidic conditions.
Pyridinylmethylation: The benzothiazole derivative is then reacted with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to introduce the pyridinylmethyl group.
Acrylamide Formation: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid and acryloyl chloride under basic conditions to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the acrylamide double bond using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced acrylamide derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is C17H16FN3OS. The compound features a benzo[d]thiazole moiety, a pyridine group, and a thiophene ring, contributing to its unique pharmacological profile. The presence of the fluorine atom enhances its chemical reactivity and biological activity.
Research indicates that this compound exhibits significant biological activities, particularly in oncology. It has been evaluated for its cytotoxic effects against various human cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines. |
| Anti-tubulin Activity | Disrupts microtubule formation, leading to cell cycle arrest. |
| Cell Cycle Effects | Alters the distribution of cells in different phases of the cell cycle. |
Therapeutic Potential
The compound's unique structure suggests several potential therapeutic applications:
- Anticancer Agents : Given its cytotoxic properties, it is being explored as a candidate for developing new anticancer drugs.
- Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Fluorescent Probes : Due to the presence of the benzothiazole moiety, it could be utilized as a fluorescent probe in biological imaging.
Case Study 1: Anticancer Activity
In a study published in PubMed, researchers synthesized various acrylamide derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Mechanism of Action
Another study investigated the mechanism by which this compound induces apoptosis in cancer cells. The findings suggested that it interferes with microtubule dynamics, leading to mitotic arrest and subsequent cell death . This mechanism underscores its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the pyridinylmethyl group can enhance binding affinity through additional interactions. The thiophene ring may contribute to the compound’s electronic properties, influencing its reactivity and interaction with targets.
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with several benzothiazole and acrylamide derivatives (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The 6-fluoro substituent on the benzothiazole in the target compound may enhance metabolic stability compared to bulkier groups like 6-isopropylsulfamoyl or 6-nitro .
- Unlike acetamide derivatives in and , the acrylamide group in the target compound offers rigidity, which can improve target selectivity .
Anti-inflammatory Activity :
- reports acrylamide derivatives with anti-neuroinflammatory effects (e.g., compound 7 inhibits NO production in BV-2 cells), though the target compound’s activity in this area remains unexplored .
Biological Activity
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of acrylamide derivatives. Its unique structural features, including a fluorinated benzothiazole moiety and a thiophene substituent, suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN3OS2 |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 899735-96-7 |
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of compounds related to benzothiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
- For example, a derivative of this compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives from similar classes have shown efficacy against various bacterial strains.
- Antibacterial Testing :
The proposed mechanism of action for this compound involves interaction with specific biological targets, including:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Q & A
Q. What synthetic methodologies are employed for the preparation of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide?
The synthesis of this acrylamide derivative typically involves multi-step reactions:
- Step 1 : Formation of the fluorobenzo[d]thiazol-2-amine core via cyclization of 6-fluoro-substituted benzothiazole precursors under acidic or basic conditions .
- Step 2 : Alkylation of the thiazole nitrogen with pyridin-2-ylmethyl groups using alkyl halides or Mitsunobu conditions .
- Step 3 : Introduction of the thiophene-acrylamide moiety via a condensation reaction between a thiophene carbonyl derivative and an amine intermediate, often catalyzed by coupling agents like EDC/HOBt .
Critical parameters include solvent choice (e.g., ethanol, DMF), reaction temperature (60–100°C), and purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
Q. What are the key challenges in achieving high purity during synthesis?
- Byproduct Formation : Competing reactions during alkylation/condensation may yield N-alkylated or over-oxidized byproducts.
- Purification : Use of reverse-phase HPLC or gradient elution in column chromatography is critical for isolating the E-isomer from Z-isomers .
- Crystallization : Solvent polarity (e.g., ethanol/water mixtures) and slow cooling improve crystal purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioassay data for this acrylamide derivative?
Discrepancies in bioactivity (e.g., IC₅₀ variability across cell lines) may arise from:
- Assay Conditions : Differences in cell culture media, pH, or incubation times (e.g., pH-dependent antimicrobial activity noted in thiadiazole analogs) .
- Target Selectivity : Use site-directed mutagenesis to validate binding residues (e.g., aromatic/hydrophobic interactions in orexin receptors, as seen in dual antagonists like almorexant) .
- Orthogonal Assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .
Q. What computational strategies are recommended to predict binding modes with target proteins?
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on key residues (e.g., Trp45.54, Tyr5.38 in orexin receptors) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to assess hydrogen bonding and π-π stacking .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorobenzo[d]thiazole vs. benzothiazole) on potency using descriptors like logP and polar surface area .
Q. How can the compound’s pharmacokinetic properties be optimized through structural modification?
- Lipophilicity : Introduce trifluoromethyl groups (logP reduction by ~0.5 units) to enhance metabolic stability .
- Solubility : Add polar substituents (e.g., pyridine-N-oxide) or formulate with cyclodextrins for aqueous solubility improvement .
- Bioavailability : Evaluate prodrug strategies (e.g., esterification of acrylamide carbonyl) to enhance oral absorption .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound?
- Dose Range : Test 0.1–100 µM in triplicate, using a sigmoidal curve fit (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .
- Reproducibility : Validate in ≥2 cell lines (e.g., HEK293 and HeLa) to confirm target specificity .
Q. What analytical methods are suitable for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
